molecular formula C18H15N3O2S2 B2979525 4-ethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide CAS No. 361158-91-0

4-ethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide

Cat. No.: B2979525
CAS No.: 361158-91-0
M. Wt: 369.46
InChI Key: LCCBRBUNCADFCU-UHFFFAOYSA-N
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Description

“4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a chemical compound. It belongs to the class of organic compounds known as aminobenzenesulfonamides . The presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.


Synthesis Analysis

The synthesis of thiazolo[4,5-g][1,3]benzothiazol-2-yl derivatives involves various synthetic pathways. One classical method involves the Jacobsen cyclization of thioamide . The reaction of 2-mercapto-benzimidazole with ketones in boiling AcOH/H2SO4 afforded 2-benzimidazolylthioacetophenone derivatives . These were then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .


Molecular Structure Analysis

The molecular structure of “4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is C18H15N3O2S2. The presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.


Chemical Reactions Analysis

Thiazolo[3,2-a]benzimidazoles have been known for more than seven decades . They have been synthesized through various synthetic strategies and have undergone various chemical transformations . The reaction of 2-mercapto-benzimidazole with ketones in boiling AcOH/H2SO4 afforded 2-benzimidazolylthioacetophenone derivatives . These were then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .


Physical and Chemical Properties Analysis

The molecular formula of “4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is C18H15N3O2S2. The average mass is 401.526 Da and the monoisotopic mass is 401.032623 Da .

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds with benzothiazole derivatives due to their potential biological activities. For instance, Abu‐Hashem et al. (2020) explored the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties. This study highlights the diverse chemical modifications and biological applications possible with benzothiazole derivatives, suggesting that compounds like "4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide" could have similar multifaceted applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Antimicrobial Activities

Several studies have reported on the anticancer and antimicrobial activities of benzothiazole derivatives. For example, Tiwari et al. (2017) synthesized N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, showing significant in vitro anticancer activity against various human cancer cell lines. This work underscores the potential of benzothiazole-based compounds in developing new anticancer therapies (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Fluorescence and Photophysical Properties

Compounds based on benzothiazole structures have been explored for their fluorescence properties, useful in creating fluorescent dyes and probes. Vellaiswamy and Ramaswamy (2017) studied Co(II) complexes of benzothiazole derivatives, focusing on their fluorescence properties and anticancer activity. These findings highlight the potential application of such compounds in biomedical imaging and as therapeutic agents (Vellaiswamy & Ramaswamy, 2017).

Corrosion Inhibition

Benzothiazole derivatives have also been evaluated for their role in corrosion inhibition, an essential property in materials science. Hu et al. (2016) synthesized benzothiazole derivatives that exhibited outstanding corrosion inhibition efficiency for steel, demonstrating the potential of such compounds in protecting metals against corrosion (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).

Properties

IUPAC Name

4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-3-23-12-6-4-11(5-7-12)17(22)21-18-20-14-9-8-13-15(16(14)25-18)24-10(2)19-13/h4-9H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCBRBUNCADFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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